![molecular formula C9H10N2O B1390751 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1105693-06-8](/img/structure/B1390751.png)
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system with an amino group at the 3-position and a methyl group at the 4-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Another method involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate as starting materials, which react with thioacetamides or thiobenzamides to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one exhibits a range of pharmacological activities that make it a candidate for drug development. Its derivatives have been studied for potential anti-cancer, anti-inflammatory, and neuroprotective effects. For example:
- Anti-Cancer Activity : Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation. Studies have shown that modifications to the indolinone structure can enhance its efficacy against specific cancer types by inducing apoptosis in tumor cells .
- Neuroprotective Effects : The compound has also been evaluated for its neuroprotective properties. It is believed to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of various complex molecules due to its ability to undergo multiple chemical transformations:
- Reactions : The compound can participate in cyclization reactions and serve as a precursor for synthesizing other nitrogen-containing heterocycles. Its reactivity allows chemists to develop novel compounds with tailored properties for specific applications .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry:
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. Research is ongoing to develop conductive polymers that could be used in electronic devices and sensors .
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal highlighted the synthesis of novel indolinone derivatives from this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The findings suggest that further development could lead to effective anti-cancer agents.
Case Study 2: Neuroprotection
Another research project investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: Another indole derivative with a similar structure but lacking the amino and methyl groups.
2H-Benzimidazol-2-one: A related heterocyclic compound with a benzimidazole ring system.
Uniqueness
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family, recognized for its potential biological activities and applications in medicinal chemistry. This compound features an amino group at the 3-position and a methyl group at the 4-position of the indole ring, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for various chemical reactions, including oxidation and electrophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The indole ring facilitates binding to various molecular targets, potentially inhibiting enzymatic activity or modulating receptor functions. For instance, research indicates that this compound can inhibit JARID1B, an enzyme implicated in several diseases, highlighting its therapeutic potential in cancer treatment .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For example:
- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. It preferentially suppresses the growth of rapidly dividing cells compared to non-tumor fibroblasts .
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
This compound | A549 (lung cancer) | 5.0 |
Control | Non-tumor fibroblasts | >20 |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties:
- Activity Against Bacteria : It has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity.
Pathogen | MIC (μg/mL) |
---|---|
MRSA | 1.0 |
M. tuberculosis | 0.98 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Study on JARID1B Inhibition
A significant study focused on the interaction of this compound with the catalytic domain of human JARID1B. The crystal structure analysis revealed that this compound binds effectively to JARID1B, making it a potential lead for designing selective inhibitors that could have therapeutic implications in cancer treatment .
Synthesis and Biological Evaluation
Research has also highlighted efficient synthetic routes for producing derivatives of this compound with enhanced biological activities. For instance, a series of substituted indole derivatives were synthesized and evaluated for their kinase inhibition activity, showing promising results in targeting specific cancer pathways .
Properties
IUPAC Name |
3-amino-4-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQUOQQGLIRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one in the context of JARID1B?
A1: The research paper [] focuses on the crystal structure analysis of this compound bound to the catalytic domain of human JARID1B. Understanding this interaction at a molecular level is crucial as it provides insights into the compound's potential as a starting point for developing novel inhibitors targeting JARID1B. JARID1B is implicated in various cellular processes, and its dysregulation is associated with several diseases. Therefore, developing selective inhibitors for this enzyme could have therapeutic implications.
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